molecular formula C6H15ClN2O2S B6198756 (3S)-N-methylpiperidine-3-sulfonamide hydrochloride CAS No. 2679949-44-9

(3S)-N-methylpiperidine-3-sulfonamide hydrochloride

Cat. No.: B6198756
CAS No.: 2679949-44-9
M. Wt: 214.7
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Description

(3S)-N-methylpiperidine-3-sulfonamide hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the sulfonamide group adds to its versatility, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-methylpiperidine-3-sulfonamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (3S)-piperidine-3-sulfonamide.

    Methylation: The piperidine-3-sulfonamide is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require temperature control to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-methylpiperidine-3-sulfonamide hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to produce the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(3S)-N-methylpiperidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (3S)-N-methylpiperidine-3-sulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors and receptor antagonists.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-piperidine-3-sulfonamide
  • N-methylpiperidine
  • Piperidine-3-sulfonamide

Uniqueness

(3S)-N-methylpiperidine-3-sulfonamide hydrochloride is unique due to the presence of both the N-methyl and sulfonamide groups, which confer distinct chemical properties and biological activities. This combination enhances its solubility, stability, and ability to interact with biological targets, making it a valuable compound in various applications.

Properties

CAS No.

2679949-44-9

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.7

Purity

95

Origin of Product

United States

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